Cumene
Description
Structure
3D Structure
Properties
IUPAC Name |
cumene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFKTVRMDUZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12, Array | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021827 | |
| Record name | Cumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor. | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, (1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cumene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cumene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopropylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86 | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.1 (Air = 1), Relative vapor density (air = 1): 4.2 | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cumene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CUMENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0159.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm | |
| Record name | Isopropylbenzene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
98-82-8 | |
| Record name | CUMENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3018 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cumene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098828 | |
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| Record name | Cumene | |
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Melting Point |
-140.9 °F (USCG, 1999), -96.0 °C, -96.9 °C, -96 °C, -141 °F | |
| Record name | CUMENE | |
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| Record name | Isopropylbenzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172 | |
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| Record name | Isopropylbenzene | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0034029 | |
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| Record name | CUMENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170 | |
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| Record name | CUMENE | |
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| URL | https://www.osha.gov/chemicaldata/775 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cumene | |
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Scientific Research Applications
Production of Phenol and Acetone
Cumene is predominantly used (about 95% of its total production) as a precursor for phenol and acetone via the this compound process:
- Phenol Production: this compound is oxidized to this compound hydroperoxide, which is then cleaved to yield phenol and acetone.
- Acetone Production: This process generates acetone as a co-product, which is widely used as a solvent and in the manufacturing of plastics.
| Application | Description | Percentage Usage |
|---|---|---|
| Phenol | Precursor for plastics, resins | ~95% |
| Acetone | Solvent in industrial processes | Co-product |
Synthesis of Other Chemicals
This compound serves as an intermediate in the synthesis of various other chemicals:
- Styrene and α-Methylstyrene: These compounds are essential in the production of polystyrene plastics.
- Detergents and Surfactants: this compound derivatives are utilized in the formulation of cleaning products.
- Di-isopropylbenzene (DIPB): Used in various chemical reactions and as a solvent.
Industrial Uses
In addition to its role as a chemical intermediate, this compound has several industrial applications:
- Solvent Properties: It is used as a solvent for fats, resins, and paints.
- Catalyst Role: this compound acts as a catalyst in the production of acrylic and polyester resins.
- Fuel Additive: Minor amounts are blended into gasoline to enhance octane ratings .
This compound in the Plastic Industry
A study conducted by Mitsubishi Chemical Corporation highlights the role of this compound in producing styrene, which is pivotal for manufacturing various plastic products. The efficiency of this compound conversion to styrene has been optimized using advanced catalytic processes, leading to reduced waste and improved sustainability .
Environmental Impact Assessment
Research published by the National Toxicology Program indicates that while this compound is essential for industrial applications, its inhalation exposure has raised concerns regarding carcinogenicity based on animal studies. This has led to increased scrutiny and regulatory measures in industries utilizing this compound .
Economic Significance
The global demand for this compound continues to grow due to its extensive use across industries such as plastics, paints, and pharmaceuticals. The market dynamics are influenced by factors such as:
Chemical Reactions Analysis
Oxidation to Cumene Hydroperoxide (CHP)
This compound undergoes autoxidation in the presence of oxygen to form this compound hydroperoxide (CHP), a reaction central to the this compound process .
Reaction Mechanism:
-
Initiation : Thermal decomposition of CHP generates cumyl radicals (C₆H₅C(CH₃)₂- ), which propagate the chain reaction .
-
Propagation :
-
Termination : Radical recombination forms non-reactive products like dicumyl peroxide .
Key Parameters:
Hock Rearrangement of CHP to Phenol and Acetone
CHP undergoes acid-catalyzed Hock rearrangement, yielding phenol and acetone .
Reaction Steps:
-
Protonation : CHP’s hydroperoxy oxygen is protonated.
-
Phenyl Migration : Benzyl group shifts, forming a carbocation intermediate.
-
Hydrolysis : Water attacks the carbocation, producing phenol and acetone.
Catalysts and Efficiency:
Thermal Decomposition of CHP
CHP decomposes exothermically, posing significant safety risks .
Decomposition Products:
Hazard Parameters:
| Parameter | Value/Observation | Source |
|---|---|---|
| Decomposition Onset | 75°C (detectable exotherm) | |
| Maximum Temperature | 200–300°C (depending on concentration) | |
| Pressure Rate | Increases with CHP concentration |
CHP as a Radical Initiator
CHP serves as a radical initiator in polymerization and oxidation reactions .
Example Reaction:
Propene oxidation to propylene oxide:
Byproduct Recycling:
Competing Side Reactions
During oxidation, undesired byproducts form via secondary pathways :
| Reaction | Products |
|---|---|
| CHP + this compound | Dicumyl peroxide (DCP) |
| CHP Decomposition | Acetophenone (ACP), 2-Phenylpropan-2-ol |
Mitigation Strategies:
Comparison with Similar Compounds
Cumene vs. p-Cymene
- Structural Similarity : Both compounds feature a benzene ring with an isopropyl group. However, p-cymene has an additional methyl group in the para position, whereas this compound lacks this substitution. The Tanimoto similarity index between this compound and p-cymene exceeds 99%, making them near-isostructural .
Physicochemical Properties :
Property This compound p-Cymene Molecular Weight (g/mol) 120.19 134.22 Boiling Point (°C) 152.4 177–178 Vapor Pressure (kPa) 0.47 (25°C) 0.31 (25°C)
This compound vs. Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX)
- Structural Differences : this compound shares the aromatic benzene core with BTEX compounds but has a bulkier isopropyl substituent compared to the smaller alkyl groups in BTEX (e.g., methyl in toluene, ethyl in ethylbenzene) .
- Toluene: Common solvent; this compound’s higher boiling point makes it suitable for high-temperature processes .
- Toxicity: this compound exhibits a nongenotoxic carcinogenic mode of action (MOA) in rodents, similar to ethylbenzene and styrene, involving CAR/PXR nuclear receptor pathways .
This compound vs. Diisopropylbenzenes
- Diisopropylbenzenes (e.g., 1,3-diisopropylbenzene, C₁₂H₁₈) are bulkier analogues with two isopropyl groups. These compounds have higher molecular weights (162.28 g/mol) and boiling points (~210°C) compared to this compound . They are used in specialty chemicals but lack this compound’s industrial scale in phenol production.
Comparison of Environmental and Industrial Behavior
Environmental Remediation
- This compound : Biodegradable under both aerobic and anaerobic conditions via this compound dioxygenase enzymes. Remediation methods include activated carbon adsorption and bioremediation .
- BTEX Compounds : Benzene is more persistent and requires advanced oxidation processes (AOPs), whereas this compound’s sorption tendency (Koc = 3.45) limits AOP efficacy .
Catalytic Oxidation
- This compound oxidation to hydroperoxide achieves 85–90% selectivity at 353–403 K. Ionic liquids and carbon nanotubes enhance conversion (up to 30%) but prolong reaction times .
- Ethylbenzene oxidation, in contrast, produces styrene with lower selectivity (~70–80%) due to competing pathways .
Key Data Tables
Q & A
Q. What are the standard laboratory methods for synthesizing cumene, and how are reaction conditions optimized?
this compound is typically synthesized via Friedel-Crafts alkylation of benzene with propylene, using catalysts like H₃PO₄ (supported on silica) or zeolites (e.g., Beta, Y, or MCM-22) . Key variables include temperature (60–250°C), pressure (1–35 bar), and catalyst-to-feed ratio. Optimization involves balancing conversion efficiency with selectivity for this compound over polyalkylated byproducts (e.g., di-isopropylbenzene). Gas chromatography (GC) and nuclear magnetic resonance (NMR) are standard for product characterization .
Q. How do researchers characterize this compound oxidation products, and what analytical techniques are essential?
Oxidation of this compound produces this compound hydroperoxide (CHP), phenol, and acetone. High-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) are critical for tracking CHP formation and decomposition kinetics. Mass spectrometry (MS) identifies side products like acetophenone. Calibration curves for quantitative analysis must account for peroxide instability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is a volatile organic compound (VOC) with flammability (flash point: 31°C) and health risks (IARC Group 2b carcinogen). Researchers must use fume hoods, explosion-proof equipment, and personal protective gear (nitrile gloves, goggles). Storage requires inert atmospheres (N₂) to prevent peroxide formation. Emergency protocols for spills include neutralization with vermiculite and evacuation .
Advanced Research Questions
Q. How can computational tools like UniSim Design optimize this compound oxidation processes while balancing conversion and selectivity?
UniSim models reaction kinetics and mass transfer in oxidation reactors, incorporating activation energies for target (this compound → CHP) and side reactions (CHP → phenol/acetone). Sensitivity analyses vary temperature (90–130°C), oxygen partial pressure, and residence time to minimize total annual cost (TAC) while maximizing selectivity (70–85%). Economic trade-offs between capital costs (reactor size) and operational costs (energy, raw materials) are quantified .
Q. What methodologies resolve contradictions between experimental and theoretical data in this compound reaction mechanisms?
Discrepancies often arise from assumptions in kinetic models (e.g., ignoring radical-chain pathways). Researchers should:
Q. How do environmental factors influence this compound biodegradation, and what experimental designs assess ecotoxicity?
this compound’s biodegradability (OECD 301F: >60% in 28 days) and ecotoxicity (LC50 for Daphnia magna: 0.8–1.2 mg/L) are tested via:
- Microcosm studies : Soil/water systems with controlled microbial communities.
- QSAR models : Predict bioaccumulation potential (log Kow = 3.6) and toxicity thresholds.
- Mesocosm experiments : Simulate real-world exposure scenarios with aquatic organisms .
Methodological Guidance
Q. What strategies ensure reproducibility in this compound synthesis and oxidation experiments?
- Catalyst characterization : Pre-activate zeolites via calcination (550°C) and confirm acidity via NH₃-TPD.
- Standardized protocols : Document stirring rates, inert gas purging, and sampling intervals.
- Reference materials : Include internal standards (e.g., deuterated this compound) in GC/MS analysis .
Q. How should researchers structure literature reviews to identify gaps in this compound-related studies?
- Use databases (SciFinder, Reaxys) with keywords: “this compound kinetics,” “alkylation catalysts,” “hydroperoxide decomposition.”
- Filter studies by publication date (last 10 years) and peer-reviewed journals.
- Map trends using bibliometric tools (VOSviewer) to highlight understudied areas (e.g., non-zeolitic catalysts) .
Tables for Key Data
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Temperature (°C) | Selectivity (%) | Byproduct Formation |
|---|---|---|---|
| H₃PO₄/SiO₂ | 200–250 | 85–90 | High (di-isopropyl) |
| Zeolite Beta | 120–160 | 92–95 | Low |
| MCM-22 | 100–140 | 94–97 | Negligible |
| Source: Adapted from optimization studies |
Table 2: Toxicity Profile of this compound
| Parameter | Value | Test Method |
|---|---|---|
| Acute Inhalation LC50 | 39 mg/L (rat, 4h) | OECD 403 |
| Biodegradability | Readily biodegradable | OECD 301F |
| Carcinogenicity | IARC Group 2b (possible) | IARC Monographs |
| Source: Safety data |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
